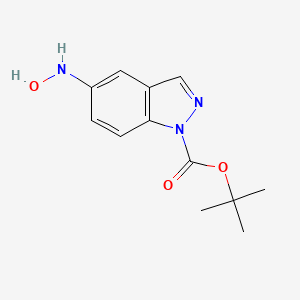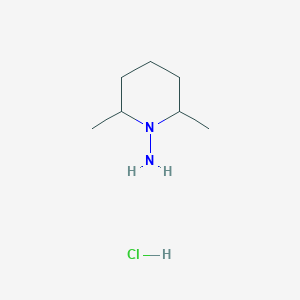
N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a complex organic compound characterized by its unique chemical structure, which includes a quinazolin-4-amine core with substituents at the 3, 4, 6, and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazolin-4-amine core. The process may include:
Nitration: Introduction of the nitro group at the 6 position.
Fluorination: Addition of the fluoro group at the 7 position.
Chlorination: Introduction of the dichlorophenyl group at the 3 and 4 positions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may require specialized equipment and controlled reaction conditions to handle the reagents and intermediates safely.
Análisis De Reacciones Químicas
Types of Reactions: N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of anilines or hydroxylamines.
Substitution: Formation of various substituted quinazolines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or biological probes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the manufacture of dyes, pigments, and other chemical products. Its unique properties may offer advantages in various industrial applications.
Mecanismo De Acción
The mechanism by which N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine exerts its effects involves interactions with specific molecular targets. These interactions can disrupt cellular processes, leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Quinazolin-4-amine derivatives: These compounds share the quinazolin-4-amine core but differ in their substituents.
Nitroquinazolines: Similar to the target compound but without the dichlorophenyl group.
Fluoroquinazolines: Similar to the target compound but without the nitro group.
Uniqueness: N-(3,4-Dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Would you like more information on any specific aspect of this compound?
Propiedades
Fórmula molecular |
C14H7Cl2FN4O2 |
|---|---|
Peso molecular |
353.1 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-7-fluoro-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H7Cl2FN4O2/c15-9-2-1-7(3-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20) |
Clave InChI |
BZUFBRLIMSOXIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


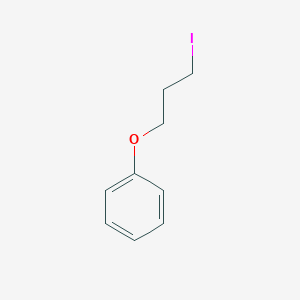

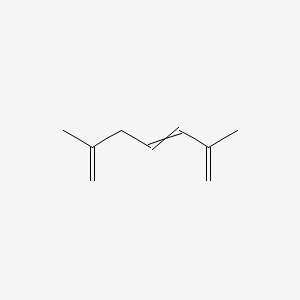
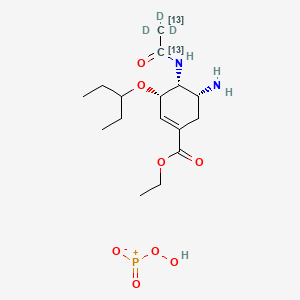
![disodium;(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioate](/img/structure/B15354323.png)

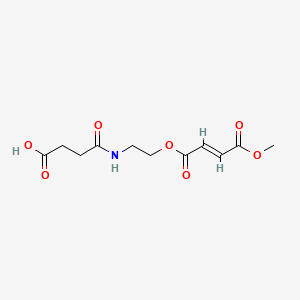
![Ethyl 2-[3-[1-(2,4-dichlorophenyl)prop-2-enyl]-2-oxocyclohexyl]acetate](/img/structure/B15354356.png)
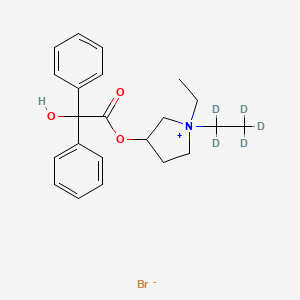
![Ethyl 6-[3-(3-acetyloxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate](/img/structure/B15354372.png)
![5-[2-[2-(2-Ethoxyphenoxy)ethyl-nitrosoamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B15354381.png)
